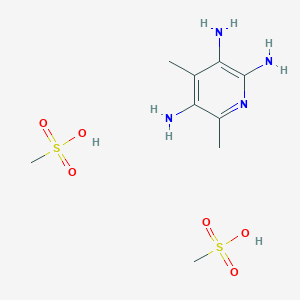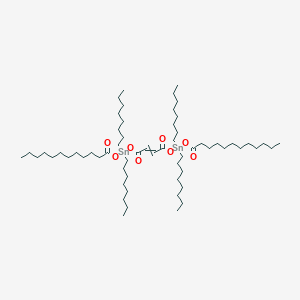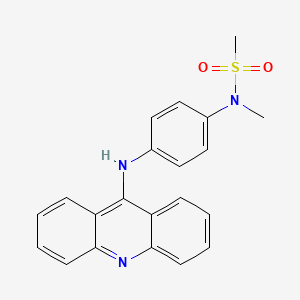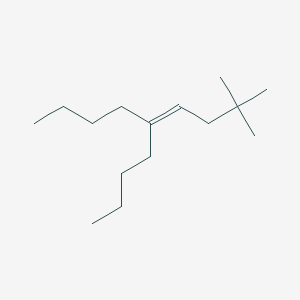![molecular formula C8H10O B14491544 (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol CAS No. 63603-20-3](/img/structure/B14491544.png)
(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol typically involves the Diels-Alder reaction between cyclopentadiene and acetylene, followed by hydrolysis. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the bicyclic ring can be reduced to form a saturated compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of double bonds.
Substitution: Various reagents such as alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed
Oxidation: Norbornadienylcarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2-methanol.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry
In chemistry, (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions .
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, the compound is used in the synthesis of polymers and advanced materials. Its unique structure imparts desirable properties to the final products, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the bicyclic structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-methanol: Similar structure but lacks the double bonds.
2,5-Norbornadiene: Similar bicyclic structure but without the hydroxymethyl group.
Uniqueness
(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol is unique due to the presence of both double bonds and a hydroxymethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
63603-20-3 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
7-bicyclo[2.2.1]hepta-2,5-dienylmethanol |
InChI |
InChI=1S/C8H10O/c9-5-8-6-1-2-7(8)4-3-6/h1-4,6-9H,5H2 |
InChI Key |
XKYKLDSDWPSRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


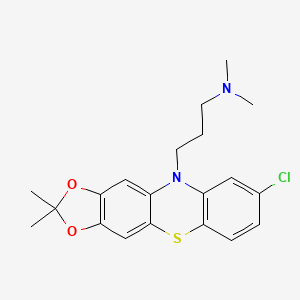
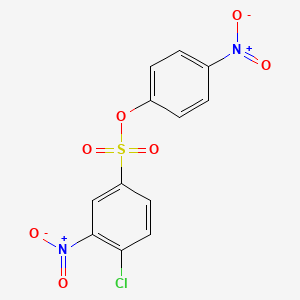
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)


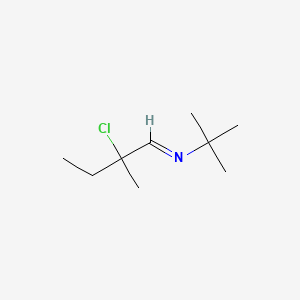

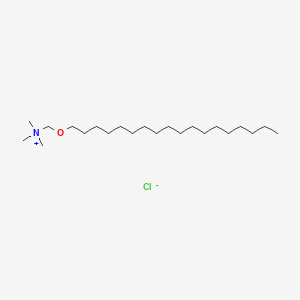
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
